1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one
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Overview
Description
1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one is a complex organic compound with a unique structure that includes a cyclooctane ring fused with a pyrrolidinone moiety
Preparation Methods
The synthesis of 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms in the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one exerts its effects involves interactions with molecular targets and pathways within biological systems These interactions can influence various biochemical processes, leading to specific biological outcomes
Comparison with Similar Compounds
1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one can be compared with other similar compounds, such as:
Cyclooctanone: A simpler analog with a cyclooctane ring and a ketone functional group.
Pyrrolidinone: A compound with a pyrrolidinone ring, lacking the cyclooctane moiety.
Octahydroindole: A related compound with a fused ring structure but different functional groups.
The uniqueness of this compound lies in its combined cyclooctane and pyrrolidinone structure, which imparts distinct chemical and physical properties not found in its analogs.
Properties
IUPAC Name |
1,2,4,5,6,7,8,9-octahydrocycloocta[c]pyrrol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-10-9-6-4-2-1-3-5-8(9)7-11-10/h1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNGXNSWEPIFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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